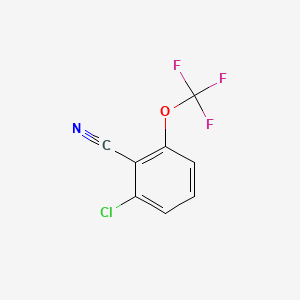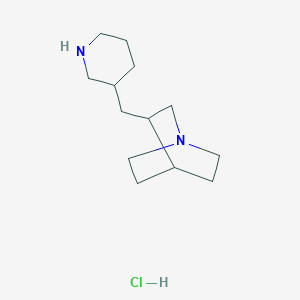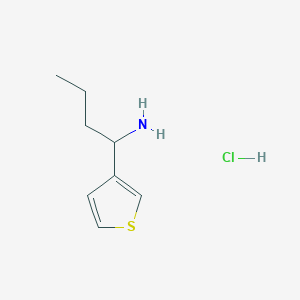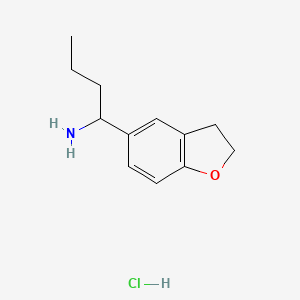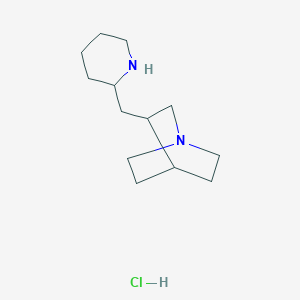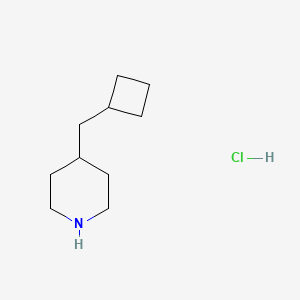
4-(Cyclobutylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1803571-12-1 . Its molecular weight is 189.73 . The IUPAC name for this compound is 4-(cyclobutylmethyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-(Cyclobutylmethyl)piperidine hydrochloride can be represented by the Inchi Code: 1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Crystal Structure Analysis
The molecular structure of similar piperidine compounds has been studied extensively. For example, 4-Piperidinecarboxylic acid hydrochloride was characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing an orthorhombic structure with the piperidine ring in a chair conformation and engaging in various hydrogen bonds and electrostatic interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Chemistry and Drug Synthesis
Piperidine compounds are key intermediates in the synthesis of various pharmaceuticals. An efficient route to 4-(substituted benzyl)piperidines was developed, highlighting the versatility of piperidine structures in organic synthesis (Furman & Dziedzic, 2003). Additionally, the synthesis of 4-Chloropiperidine Hydrochloride from piperidin-4-one hydrochloride demonstrates the adaptability of piperidine derivatives in the synthesis of more complex structures (Zhang, 2010).
Medicinal Chemistry and Biological Studies
Piperidine derivatives have been explored for their biological activities. For instance, spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo potency (Kumar et al., 2008). Also, the cytotoxic effect and molecular docking of a piperidine derivative as a topoisomerase II inhibitor were studied, showing its potential in cancer treatment (Siwek et al., 2012).
Advanced Material Synthesis
Piperidine structures are also pivotal in the synthesis of advanced materials. The microwave-assisted synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones showcase the incorporation of piperidine in the development of new materials with biological applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Propriétés
IUPAC Name |
4-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPTOYIDYHKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



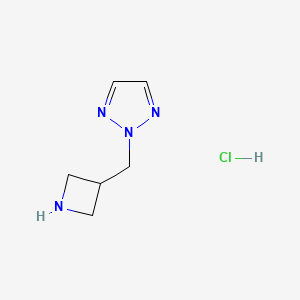
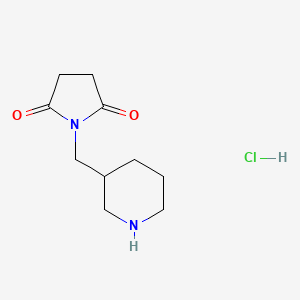
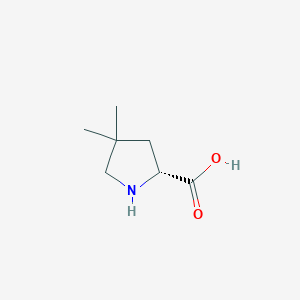
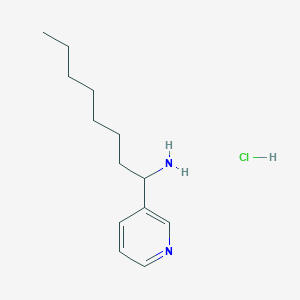
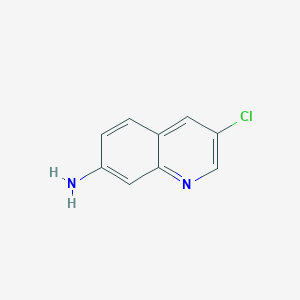
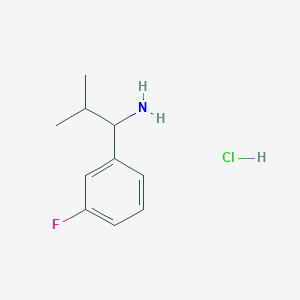
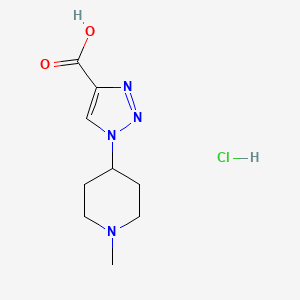
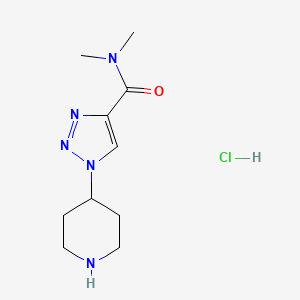
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
